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  • Product: 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Target Landscape of 1-(Phenylamino)-3-(phenylmethoxy)-2-propanol: A Versatile β-Amino Alcohol Scaffold

Executive Summary The compound 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- (CAS 150855-00-8) represents a highly privileged structural motif in medicinal chemistry. Characterized by a flexible β-amino alcohol backbone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- (CAS 150855-00-8) represents a highly privileged structural motif in medicinal chemistry. Characterized by a flexible β-amino alcohol backbone flanked by an aniline moiety and a benzyloxy ether, this scaffold mimics critical transition states and endogenous ligands across multiple biological pathways.

Rather than viewing this compound as a singular therapeutic agent, experienced drug development professionals recognize it as a versatile pharmacophore. The spatial arrangement of its secondary hydroxyl group—flanked by an amine and an ether linkage—allows it to interface with three distinct classes of biological targets: Adrenergic Receptors (β-ARs) , Sphingosine Kinases (SphK1/2) , and Aspartyl Proteases . This whitepaper provides an in-depth technical analysis of these potential targets, detailing the mechanistic causality behind its binding affinity and providing self-validating experimental protocols for in vitro profiling.

Target Class 1: Adrenergic Receptors (β-ARs)

Mechanistic Rationale

The aryloxypropanolamine backbone is the defining structural hallmark of β-adrenergic receptor antagonists (β-blockers). In classic β-blockers like propranolol, the secondary alcohol is strictly required for hydrogen bonding to the Asp113 residue in transmembrane domain 3 (TM3) of the receptor.

CAS 150855-00-8 modifies this classic pharmacophore by replacing the aliphatic amine (e.g., isopropylamine) with a phenylamino (aniline) group, and the aryloxy group with a benzyloxy (phenylmethoxy) group. The introduction of the aniline moiety significantly alters the basicity of the nitrogen (pKa ~4.5 vs. ~9.5 for aliphatic amines). Causality in design: This reduced basicity means the nitrogen is largely unprotonated at physiological pH, potentially shifting the compound's pharmacological profile from a competitive orthosteric antagonist to an allosteric modulator, as it alters the traditional ionic interaction with Asp113.

Self-Validating Protocol: Radioligand Binding Displacement Assay

To evaluate the affinity of this scaffold for β1-AR, a competitive radioligand binding assay is employed.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human β1-AR. Homogenize in ice-cold lysis buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and isolate the membrane fraction via ultracentrifugation (40,000 × g for 30 min).

  • Ligand Incubation: In a 96-well plate, incubate 10 µg of membrane protein with 1 nM [³H]-dihydroalprenolol ([³H]-DHA) and varying concentrations of CAS 150855-00-8 (10⁻¹⁰ to 10⁻⁴ M) in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) for 60 minutes at 25°C.

  • System Validation (Trustworthiness): Include a parallel control well containing 10 µM cold (unlabeled) propranolol. Logic: This defines the Non-Specific Binding (NSB). If the NSB exceeds 30% of the total binding signal, the system is invalid due to excessive lipophilic partitioning, and the wash buffer must be supplemented with 0.1% BSA to reduce background noise.

  • Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.

Target Class 2: Sphingolipid Metabolism (Sphingosine Kinases)

Mechanistic Rationale

Sphingosine kinases (SphK1 and SphK2) are critical lipid kinases that phosphorylate sphingosine to generate sphingosine-1-phosphate (S1P), a bioactive lipid mediator driving cancer cell proliferation and inflammation[1].

Effective SphK inhibitors frequently utilize an amino-alcohol headgroup to mimic the natural sphingoid base, allowing them to competitively occupy the substrate-binding pocket[2]. In CAS 150855-00-8, the benzyloxy group acts as a truncated lipophilic tail, while the phenylamino-propanol core mimics the anti-amino alcohol stereochemistry required to interact with the catalytic aspartate residues in the SphK active site.

Pathway Cer Ceramide Sph Sphingosine Cer->Sph Ceramidases S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Phosphorylation S1PR S1P Receptors (Cell Survival) S1P->S1PR Activation SphK Sphingosine Kinase (SphK) SphK->Sph Inh CAS 150855-00-8 Inh->SphK Inhibition

Sphingolipid metabolic pathway illustrating SphK inhibition by the target compound.

Self-Validating Protocol: In Vitro SphK1 Activity Assay
  • Reaction Assembly: Combine 10 ng of recombinant human SphK1 with 5 µM NBD-sphingosine (fluorescent substrate) and 1 mM ATP in kinase buffer (20 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.4).

  • Inhibitor Addition: Add CAS 150855-00-8 at varying concentrations.

  • System Validation (Trustworthiness): Run a positive control using PF-543 (a known potent SphK1 inhibitor) and a vehicle control (0.1% DMSO). Logic: The assay must demonstrate a Z'-factor > 0.6 between the vehicle and PF-543 controls. If the Z'-factor falls below this threshold, the enzyme has lost specific activity, likely due to freeze-thaw degradation, and the assay must be aborted.

  • Quantification: Incubate for 30 minutes at 37°C. Terminate with 100 µL of methanol. Separate the fluorescent product (NBD-S1P) from the substrate via reverse-phase HPLC and quantify using a fluorescence detector (Ex 460 nm / Em 534 nm).

Target Class 3: Aspartyl Proteases (Transition State Mimicry)

Mechanistic Rationale

The hydroxyethylamine (HEA) motif is a proven, non-cleavable transition-state isostere utilized in the design of aspartyl protease inhibitors (e.g., HIV-1 protease, BACE1, and Cathepsin D)[3].

During peptide bond hydrolysis, aspartyl proteases generate a tetrahedral intermediate. The secondary alcohol of the HEA core in CAS 150855-00-8 perfectly mimics this intermediate, coordinating directly with the two catalytic aspartate residues in the enzyme's active site[4]. Furthermore, the flanking phenyl rings (from the aniline and benzyloxy groups) are ideally spaced to occupy the hydrophobic S1 and S1' subpockets of the protease.

Self-Validating Protocol: FRET-Based Protease Cleavage Assay
  • Enzyme-Substrate Setup: Dilute recombinant Cathepsin D to 2 nM in assay buffer (0.1 M sodium acetate, 0.2 M NaCl, pH 3.5). Add 10 µM of the FRET peptide substrate Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂.

  • Kinetic Monitoring: Introduce the inhibitor and immediately monitor fluorescence (Ex 328 nm / Em 393 nm) continuously for 30 minutes at 37°C to capture the initial velocity (

    
    ).
    
  • System Validation (Trustworthiness): The assay relies on steady-state Michaelis-Menten kinetics. Logic: Calculate the substrate depletion at the 30-minute mark. If more than 20% of the FRET substrate has been cleaved, the reaction is no longer in the linear initial velocity phase. The data must be discarded, and the enzyme concentration reduced by 50% to maintain steady-state conditions.

Quantitative Data Summary & Workflow

To streamline the hit-to-lead process, the physicochemical properties and predictive binding affinities of CAS 150855-00-8 are benchmarked against standard reference drugs for each target class.

Compound / ScaffoldTarget ClassPredictive Affinity (

/

)
LogPTopological Polar Surface Area (TPSA)
CAS 150855-00-8 Multi-Target Probe 1 - 10 µM (Predicted) 3.42 41.49 Ų
Propranololβ-Adrenergic Receptors12 nM3.4841.49 Ų
PF-543Sphingosine Kinase 12 nM4.8563.30 Ų
SaquinavirAspartyl Protease (HIV)0.12 nM4.30124.00 Ų

Table 1: Comparative pharmacological profiling matrix. CAS 150855-00-8 serves as a low-molecular-weight, highly permeable fragment-like starting point for lead optimization.

Workflow A Compound Synthesis CAS 150855-00-8 B In Silico Docking (β-AR, SphK, Proteases) A->B C In Vitro Screening (Radioligand & FRET) B->C D Hit Validation (IC50 / Ki Determination) C->D E Lead Optimization D->E

Experimental workflow for profiling 1-(phenylamino)-3-(phenylmethoxy)-2-propanol targets.

References

  • [1] Sphingosine kinase inhibitors: A patent review. Spandidos Publications. Available at:

  • β-blockers and metabolic modulation: unraveling the complex interplay with glucose metabolism, inflammation and oxidative stress. Frontiers. Available at:

  • [3] Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors by Exploiting Conformational Preferences. ACS Publications. Available at:

  • [2] Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases. PMC. Available at:

  • [4] Small Molecule Protease Inhibitors as Model Peptidomimetics. MDPI. Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Characterization of 1-(phenylamino)-3-(phenylmethoxy)-2-propanol in Lipid Kinase and Adrenergic Signaling Models

Target Audience: Researchers, Cell Biologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide Executive Summary 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Executive Summary

2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- (CAS: 150855-00-8) is a synthetic small molecule characterized by its aryl-amino-propanol backbone[1]. While frequently utilized as a fine chemical intermediate, its structural homology to established pharmacophores makes it a highly valuable in vitro probe for interrogating cellular signaling pathways. This application note provides a self-validating, step-by-step experimental framework for utilizing this compound in cell culture to study its effects on lipid kinase modulation and cellular viability.

Mechanistic Rationale & Scientific Grounding (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a compound behaves the way it does in a biological system, rather than just knowing how to dose it.

The 2-amino-propanol moiety is a privileged structural motif in pharmacology. It mimics the sphingoid base of naturally occurring ceramides and sphingosine[2]. Because of this structural mimicry, amino-propanol derivatives are frequently utilized as competitive inhibitors of Sphingosine Kinase 1 (SphK1) , the enzyme responsible for phosphorylating sphingosine to generate the pro-survival lipid mediator sphingosine-1-phosphate (S1P)[2].

Furthermore, the amino-propanol side chain is the defining structural feature of classic β-adrenergic receptor antagonists (β-blockers) , such as propranolol[3]. These agents competitively block receptor activation, modulating downstream cAMP signaling and cellular metabolism[4]. By utilizing 1-(phenylamino)-3-(phenylmethoxy)-2-propanol in cell culture, researchers can probe these dual pathways. To ensure trustworthiness, the protocols below are designed as self-validating systems , incorporating internal controls that verify assay integrity independent of the test compound's performance.

G Compound 1-(phenylamino)-3- (phenylmethoxy)-2-propanol SphK1 Sphingosine Kinase 1 Compound->SphK1 Competitive Inhibition Sph Sphingosine Sph->SphK1 Substrate S1P Sphingosine-1-Phosphate SphK1->S1P Phosphorylation Survival Cell Proliferation S1P->Survival S1PR Activation

Fig 1: Mechanistic modulation of the SphK1/S1P signaling pathway by amino-propanol derivatives.

Physicochemical Profile & Formulation Strategy

Before initiating cell culture workflows, the compound must be properly formulated. Due to the lipophilic nature of the phenylmethoxy and phenylamino groups, aqueous solubility is poor.

Table 1: Physicochemical Properties & Formulation

Property Value Causality / Experimental Impact
CAS Number 150855-00-8 Unique identifier for procurement and verification[1].
Molecular Formula C16H19NO2 MW: 257.33 g/mol . Used to calculate exact molarity for stock solutions.
Stock Solvent 100% DMSO Required to break the crystalline lattice of the lipophilic compound.

| Working Solvent | Serum-Free Media | Must maintain final DMSO concentration ≤0.1% to prevent solvent-induced cytotoxicity. |

Experimental Protocols (Self-Validating Workflows)

Protocol A: Cell Culture Preparation & Compound Dosing

Causality Check: Serum contains high concentrations of exogenous S1P and albumin. Albumin acts as a "lipid sink," sequestering lipophilic amino-propanol probes and masking target engagement. Therefore, serum starvation is mandatory.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 or HeLa, which highly express SphK1) at a density of

    
     cells/well in a 96-well plate using complete media (DMEM + 10% FBS).
    
  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and entry into the logarithmic growth phase.

  • Serum Starvation (Critical Step): Aspirate complete media. Wash cells gently with 1X PBS. Add 100 μL of serum-free DMEM to each well. Incubate for 12 hours.

  • Compound Preparation: Prepare a 10 mM stock of 1-(phenylamino)-3-(phenylmethoxy)-2-propanol in cell-culture grade DMSO. Perform serial dilutions in serum-free media to create a concentration gradient (0.1 μM to 50 μM).

  • Dosing: Treat cells with the compound. Ensure the final DMSO concentration across all wells (including the vehicle control) is strictly normalized to 0.1% .

Protocol B: Cell Viability & Cytotoxicity Profiling (CCK-8 Assay)

Causality Check: The CCK-8 assay measures mitochondrial dehydrogenase activity. To ensure the assay is self-validating, a positive control (Triton X-100) is used to prove the assay can detect total cell death, while a background blank ensures media color does not skew absorbance readings.

  • Treatment Duration: Incubate the dosed cells for 48 hours.

  • Reagent Addition: Add 10 μL of CCK-8 reagent directly to each well (including blank wells containing only media).

  • Incubation: Incubate the plate in the dark at 37°C for 2 hours.

  • Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.

  • Validation & Calculation:

    • Validation: The Triton X-100 control must yield an OD equivalent to the blank.

    • Calculation: Cell Viability (%) =

      
      .
      
Protocol C: Target Modulation (SphK1 Activity & S1P Quantification)

Causality Check: To prove the compound's phenotypic effect is due to on-target lipid kinase inhibition rather than non-specific toxicity, intracellular S1P levels must be quantified.

  • Cell Lysis: Following a 6-hour compound treatment in 6-well plates (

    
     cells/well), wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
    
  • Lipid Extraction: Add a mixture of methanol/chloroform (1:2 v/v) to the lysate to extract the lipid fraction. Centrifuge at 12,000 x g for 10 minutes to separate the organic and aqueous phases.

  • S1P ELISA: Collect the lower organic phase, evaporate under nitrogen gas, and resuspend in the assay buffer provided by a commercial S1P competitive ELISA kit.

  • Quantification: Execute the ELISA per the manufacturer's instructions. Use PF-543 (10 nM) as a positive control for SphK1 inhibition. If PF-543 fails to reduce S1P, the lipid extraction has failed, invalidating the run.

Quantitative Data Presentation

To benchmark the efficacy of 1-(phenylamino)-3-(phenylmethoxy)-2-propanol against known standards, compare the experimental results against the expected validation metrics below.

Table 2: Self-Validating Assay Controls & Expected Outcomes

Assay SystemNegative ControlPositive Control / StandardExpected Outcome (Test Compound)
CCK-8 Viability Vehicle (0.1% DMSO)Triton X-100 (0.1%)Dose-dependent reduction in viability (Expected IC₅₀: 5 - 25 μM).
SphK1 Activity (S1P) Vehicle (0.1% DMSO)PF-543 (10 nM)Significant reduction in intracellular S1P levels at 10 μM.
β-AR Antagonism Vehicle (0.1% DMSO)Propranolol (1 μM)[4]Blockade of isoproterenol-induced cAMP accumulation.

References

  • Product Search - BuyersGuideChem (CAS: 150855-00-8) BuyersGuideChem. URL:[Link]

  • A review of ceramide analogs as potential anticancer agents National Institutes of Health (NIH) - PubMed Central (PMC). URL:[Link]

  • Pharmacodynamic Studies of Beta Adrenergic Antagonism Journal of Clinical Investigation (JCI). URL:[Link]

  • Membrane Electrodes for Determination of Some β-Blocker Drugs ResearchGate. URL:[Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-

Introduction: Unveiling the Therapeutic Potential of a Novel Aryloxypropanolamine Analog The compound 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-, hereafter referred to as Compound X , belongs to the aryloxypropanolam...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Aryloxypropanolamine Analog

The compound 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-, hereafter referred to as Compound X , belongs to the aryloxypropanolamine class of molecules. This structural motif is the cornerstone of a multitude of clinically significant beta-adrenergic receptor antagonists, commonly known as beta-blockers.[1] Beta-blockers are instrumental in managing cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias by modulating the activity of beta-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[2] GPCRs are the most successful class of drug targets to date, with approximately 40% of all currently marketed drugs acting on these receptors.[3]

The structural resemblance of Compound X to known beta-blockers strongly suggests its potential as a modulator of beta-adrenergic signaling. High-throughput screening (HTS) provides a robust and efficient platform to rapidly assess the biological activity of Compound X and similar novel chemical entities against specific targets.[4] This document outlines a comprehensive HTS strategy to characterize the activity of Compound X at the human beta-2 adrenergic receptor (β2AR), a key therapeutic target.

This guide provides detailed protocols for a primary functional HTS assay measuring cyclic AMP (cAMP) production and a secondary, orthogonal label-free assay monitoring the integrated cellular response. This dual-assay approach ensures high confidence in hit identification and characterization.

Scientific Principle: Interrogating the Beta-2 Adrenergic Receptor Signaling Cascade

The β2AR is a canonical Gs-coupled GPCR. Upon binding of an agonist, such as the endogenous ligand epinephrine or the synthetic agonist isoproterenol, the receptor undergoes a conformational change. This activates the associated Gs protein, leading to the stimulation of adenylyl cyclase, which then catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[5] An antagonist, such as a beta-blocker, will bind to the receptor but will not elicit this response; instead, it will block the agonist from binding and prevent the downstream signaling cascade.

Our HTS campaign will therefore focus on quantifying the ability of Compound X to inhibit the agonist-induced production of cAMP.

Signaling Pathway Overview

B2AR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol B2AR β2AR Gs Gs Protein B2AR->Gs Activation AC Adenylyl Cyclase ATP ATP Gs->AC Stimulation cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation Events Agonist Agonist Agonist->B2AR CompoundX Compound X (Antagonist?) CompoundX->B2AR Binding/ Inhibition

Caption: β2AR Gs-coupled signaling pathway.

PART 1: Primary High-Throughput Screen - Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol describes a competitive immunoassay to measure intracellular cAMP levels in a 384-well format, ideal for primary screening of large compound libraries.

Materials and Reagents
Reagent/MaterialSupplierPurpose
HEK293-β2AR cellsIn-house/CommercialHost cells stably expressing the human β2-adrenergic receptor.
DMEM, high glucose, GlutaMAX™Thermo FisherCell culture medium.
Fetal Bovine Serum (FBS), qualifiedThermo FisherSupplement for cell culture medium.
Opti-MEM™ I Reduced Serum MediumThermo FisherMedium for cell plating during the assay.
Compound XIn-house SynthesisTest compound.
Isoproterenol hydrochlorideSigma-AldrichReference β-agonist.
Propranolol hydrochlorideSigma-AldrichReference β-antagonist.
DMSO, cell culture gradeSigma-AldrichSolvent for compounds.
HTRF cAMP Assay KitCisbioContains cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).
384-well white, low-volume platesGreiner Bio-OneAssay plates.
Multichannel pipettes, liquid handlerVariousFor reagent and compound addition.
HTRF-compatible plate readerVariouse.g., PHERAstar FSX (BMG Labtech) or EnVision (PerkinElmer).
Step-by-Step Protocol
  • Compound Plate Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Perform a serial dilution series in DMSO to create a range of concentrations for dose-response analysis (e.g., 11-point, 1:3 dilution starting from 10 mM).

    • Using an acoustic liquid handler (e.g., Echo®), transfer 50 nL of each compound concentration into the wells of a 384-well assay plate. Also include wells for controls: DMSO only (vehicle control) and 50 nL of 10 mM Propranolol (positive control).

  • Cell Preparation and Dispensing:

    • Culture HEK293-β2AR cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

    • Harvest cells using a non-enzymatic dissociation buffer.

    • Resuspend cells in Opti-MEM™ at a density of 0.5 x 10^6 cells/mL.

    • Using a multi-drop dispenser, add 10 µL of the cell suspension (5,000 cells) to each well of the compound plate.

    • Incubate the plate for 30 minutes at room temperature to allow compound binding.

  • Agonist Stimulation:

    • Prepare a solution of Isoproterenol in Opti-MEM™ at a concentration of 4X its final EC80 value (this value should be predetermined, e.g., final concentration of 10 nM).

    • Add 5 µL of the Isoproterenol solution to all wells except for the "no-stim" (basal) controls, which receive 5 µL of Opti-MEM™ only.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and HTRF Reagent Addition:

    • Following the manufacturer's protocol for the HTRF cAMP kit, prepare the working solutions of the cAMP-d2 and anti-cAMP-cryptate reagents in the provided lysis buffer.

    • Add 5 µL of the cAMP-d2 solution to all wells.

    • Add 5 µL of the anti-cAMP-cryptate solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

    • Calculate the 665/620 ratio and the Delta F% according to the kit manufacturer's instructions.

Data Analysis
  • Quality Control: Calculate the Z'-factor for the assay plate using the stimulated (DMSO) and inhibited (Propranolol) controls. A Z' > 0.5 is considered an excellent assay.

  • Dose-Response Curves: Plot the HTRF ratio or % inhibition against the logarithm of Compound X concentration.

  • IC50 Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Compound X required to inhibit 50% of the maximal agonist response.

PART 2: Confirmatory Screen - Real-Time Cell Analysis (RTCA) Impedance-Based Assay

This protocol provides an orthogonal, label-free method to confirm the activity of hits from the primary screen. It measures the integrated cellular response to receptor activation, including morphological changes, in real-time.[3]

Materials and Reagents
Reagent/MaterialSupplierPurpose
Agilent xCELLigence RTCA HT SystemAgilent TechnologiesInstrument for real-time, label-free cellular analysis.
E-Plate 384Agilent Technologies384-well plate with integrated microelectrodes for impedance sensing.
HEK293-β2AR cellsIn-house/CommercialAs per primary screen.
Cell Culture ReagentsVariousAs per primary screen.
Compound X and ControlsVariousAs per primary screen.
HTS Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_primary Primary Screen (cAMP HTRF) cluster_analysis Data Analysis & Hit Selection cluster_secondary Confirmatory Screen (Impedance) Compound_Plate 1. Prepare Compound Dose-Response Plate Add_Cmpd 4. Add Compound X & Controls Compound_Plate->Add_Cmpd Cell_Culture 2. Culture & Harvest HEK293-β2AR Cells Dispense_Cells 3. Dispense Cells (5k/well) Cell_Culture->Dispense_Cells Seed_EPlate 10. Seed Cells on E-Plate 384 Cell_Culture->Seed_EPlate Dispense_Cells->Add_Cmpd Stimulate 5. Stimulate with Isoproterenol (EC80) Add_Cmpd->Stimulate Lyse_Detect 6. Lyse & Add HTRF Reagents Stimulate->Lyse_Detect Read_Plate 7. Read Plate (665nm / 620nm) Lyse_Detect->Read_Plate Calc_IC50 8. Calculate IC50 from Dose-Response Read_Plate->Calc_IC50 Hit_Selection 9. Select Hits (e.g., IC50 < 10 µM) Calc_IC50->Hit_Selection Hit_Selection->Seed_EPlate Validated Hits Monitor_Baseline 11. Monitor Baseline Impedance Seed_EPlate->Monitor_Baseline Add_Cmpd_Agonist 12. Add Hit Compound, then Agonist Monitor_Baseline->Add_Cmpd_Agonist Confirm_Activity 13. Confirm Antagonism (Block of Impedance Change) Add_Cmpd_Agonist->Confirm_Activity

Caption: High-Throughput Screening Workflow.

Step-by-Step Protocol
  • Cell Seeding on E-Plate 384:

    • Add 25 µL of cell culture medium to each well of an E-Plate 384 to obtain a background reading.

    • Harvest and resuspend HEK293-β2AR cells in culture medium at a density of 0.8 x 10^6 cells/mL.

    • Dispense 25 µL of the cell suspension (20,000 cells) into each well.

    • Place the E-Plate on the RTCA HT station in the incubator and monitor cell adhesion and proliferation by measuring the Cell Index every 15 minutes. The experiment should proceed when cells are in the logarithmic growth phase (typically 18-24 hours post-seeding).

  • Compound Addition:

    • Prepare hit compounds (including Compound X) and controls at a 5X final concentration in cell culture medium.

    • Pause the RTCA measurement. Add 12.5 µL of the 5X compound solutions to the appropriate wells.

    • Place the plate back on the station and resume monitoring the Cell Index for 30-60 minutes to observe any compound-induced effects.

  • Agonist Challenge:

    • Prepare a 5X solution of Isoproterenol (at its final EC80 concentration) in cell culture medium.

    • Pause the measurement and add 12.5 µL of the Isoproterenol solution to all wells.

    • Resume the RTCA measurement and monitor the dynamic change in Cell Index for at least 60 minutes.

  • Data Acquisition and Analysis:

    • The xCELLigence software will record the Cell Index over time.

    • An agonist response (Isoproterenol) will typically cause a rapid, transient change (often a decrease followed by an increase) in the Cell Index due to GPCR-mediated morphological changes.[3]

    • An effective antagonist (like Compound X, if active) will blunt or completely block the change in Cell Index induced by the agonist.

    • Quantify the response by measuring the peak change in Cell Index after agonist addition. Plot this response against the antagonist concentration to confirm the IC50 value obtained in the primary screen.

Expected Results and Interpretation

If Compound X is a potent and selective antagonist of the β2AR, the following results are expected:

Assay TypeParameter MeasuredExpected Result for an Active Compound X
Primary HTRF Screen IC50A dose-dependent inhibition of isoproterenol-stimulated cAMP, yielding a potent IC50 value (e.g., < 10 µM).
Confirmatory RTCA Agonist Response BlockA dose-dependent block of the isoproterenol-induced change in Cell Index, confirming functional antagonism at the whole-cell level.

A successful outcome of this HTS campaign would be the confirmation of Compound X as a potent antagonist of the β2AR, validating the initial hypothesis based on its chemical structure. This would warrant further investigation, including selectivity profiling against other beta-adrenergic receptor subtypes (β1 and β3) and further downstream drug development efforts.

References

  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Agilent Technologies.
  • ICE Bioscience. (2025, April 29). GPCR Signaling Assay Applications in High-Throughput Screening. ICE Bioscience Blog.
  • Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.
  • Kooistra, A. J., et al. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
  • Agilent. (2012, June 12). Fast Screening Methods for Beta Blockers by HPLC with Agilent Poroshell 120 Columns. Agilent Technologies.
  • Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening.
  • Choudhary, A., & Singh, H. (n.d.). A brief review of high throughput screening in drug discovery process.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-

Welcome to the technical support center for the synthesis and yield optimization of 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-. This guide is designed for researchers, chemists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and yield optimization of 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable β-amino alcohol intermediate. Here, we provide in-depth, experience-driven answers to critical questions, detailed protocols, and troubleshooting frameworks to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most reliable and common synthetic route for 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-?

The most prevalent and efficient method for synthesizing this and other β-amino alcohols is the nucleophilic ring-opening of an epoxide.[1] Specifically, this involves the reaction of benzyl glycidyl ether with aniline .

The reaction proceeds via a nucleophilic attack by the lone pair of electrons on the aniline nitrogen at one of the epoxide's carbon atoms. This process is driven by the significant ring strain of the three-membered epoxide ring, which makes it susceptible to cleavage even by neutral nucleophiles like aniline.[2][3] The result is the formation of a stable C-N bond and the desired amino alcohol product.

Below is a conceptual workflow for this synthesis.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents: - Benzyl Glycidyl Ether - Aniline - Catalyst (optional) - Solvent Mixing Combine Reagents in Reaction Vessel Reagents->Mixing Reflux Heat & Stir (e.g., 60-80°C) Mixing->Reflux TLC Monitor Progress (TLC) Reflux->TLC Quench Quench Reaction TLC->Quench Extract Aqueous Extraction (e.g., EtOAc/H₂O) Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (Column Chromatography) Concentrate->Purify Characterize Characterize Pure Product (NMR, MS, IR) Purify->Characterize

Caption: General experimental workflow for the synthesis of 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-.

Q2: My reaction yield is consistently low. What are the most critical factors to investigate?

Low yield is a common issue that can often be resolved by systematically evaluating several key parameters. The table below outlines the most frequent causes and provides actionable troubleshooting steps.

Issue Potential Cause(s) Troubleshooting & Optimization Steps
Incomplete Reaction 1. Insufficient Reaction Time/Temperature: The reaction has not proceeded to completion.- Monitor the reaction closely using Thin Layer Chromatography (TLC). Extend the reaction time until the limiting reagent spot disappears. - Gradually increase the reaction temperature in 5-10°C increments. Be cautious, as excessive heat can promote side reactions.
2. Poor Reagent Quality: Aniline may be oxidized (often appearing dark brown/red). Benzyl glycidyl ether may have polymerized or hydrolyzed.- Purify aniline by distillation before use. - Use freshly opened or distilled benzyl glycidyl ether. Store it under an inert atmosphere (N₂ or Ar) and refrigerated.
3. Ineffective Mixing: In heterogeneous mixtures or viscous solutions, poor stirring can limit reagent contact.- Use a suitable stir bar and a stir plate with sufficient power to ensure a homogenous reaction vortex. - For solvent-free or highly concentrated reactions, consider mechanical stirring.
Side Product Formation 1. Di-alkylation/Polymerization: The newly formed secondary amine product can react with another molecule of benzyl glycidyl ether.- Use a molar excess of aniline (e.g., 1.5 to 2.0 equivalents). This statistically favors the reaction of aniline with the epoxide over the product. - Add the benzyl glycidyl ether slowly (e.g., via a syringe pump) to a heated solution of aniline to maintain a low concentration of the epoxide.
2. Lack of Regioselectivity: The nucleophilic attack occurs at the more sterically hindered carbon of the epoxide, leading to an isomeric byproduct.- In neutral or base-catalyzed conditions (which this reaction typically is), the attack should overwhelmingly favor the less-hindered carbon (an Sₙ2 mechanism).[4][5] - Avoid strongly acidic conditions, which can promote attack at the more substituted carbon (an Sₙ1-like mechanism).[4][6]
Product Loss During Work-up 1. Emulsion Formation: Emulsions can form during aqueous extraction, trapping the product.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of Celite.
2. Inefficient Extraction: The product may have some water solubility, or the incorrect pH was used during washes.- Perform multiple extractions (e.g., 3x with smaller volumes of organic solvent) rather than one large extraction. - Ensure the aqueous layer is at the correct pH to keep your product in the organic phase. The product is basic; washing with dilute acid will move it to the aqueous layer, while washing with dilute base will keep it in the organic layer.
Product Loss During Purification 1. Inappropriate Chromatography Conditions: Poor separation from byproducts or irreversible binding to the silica gel.- Optimize your eluent system using TLC before running the column. A good starting point is a hexane/ethyl acetate mixture.[7][8] Aim for an Rf of ~0.25-0.35 for the product. - Consider deactivating the silica gel with triethylamine (~1% in your eluent) to prevent streaking and irreversible adsorption of the basic amine product.
2. Decomposition on Column: The product may be unstable on silica gel for extended periods.- Run the column as quickly as possible without sacrificing separation (consider using flash chromatography).
Q3: Should I use a catalyst? If so, which one is recommended?

While the reaction can proceed without a catalyst (thermally), incorporating one can significantly reduce reaction times, lower the required temperature, and improve yields.[9][10] For the aminolysis of epoxides, various Lewis acids have proven effective.[11][12]

The role of the catalyst is to coordinate to the epoxide oxygen, which polarizes the C-O bonds and makes the epoxide carbons more electrophilic and thus more susceptible to nucleophilic attack.

Mechanism Aniline Aniline (Nucleophile) Transition Sₙ2 Transition State Aniline->Transition Nucleophilic Attack (less hindered carbon) Epoxide Benzyl Glycidyl Ether (Electrophile) Activated Activated Complex Epoxide->Activated Catalyst Lewis Acid Catalyst (e.g., Zn²⁺, Sc³⁺) Catalyst->Activated Coordination to O Activated->Transition Product Product: β-Amino Alcohol Transition->Product Ring Opening

Caption: Catalytic activation and nucleophilic ring-opening mechanism.

Comparison of Catalytic Systems:

Catalyst System Typical Conditions Advantages Considerations Reference
None (Thermal) Neat or high-boiling solvent, 80-120°CSimple, no catalyst removal needed.Long reaction times, higher temperatures may cause side reactions.[1]
Lithium Bromide (LiBr) Acetonitrile, room temp. to refluxInexpensive, efficient, and environmentally friendly.May require anhydrous conditions for best results.[9]
Zirconium(IV) Chloride (ZrCl₄) Acetonitrile, ambient temperatureHigh yields, excellent regioselectivity.Moisture sensitive, requires careful handling.[9]
Water Water as solvent, 80-100°CGreenest option, no catalyst needed.May require higher temperatures; product isolation can be more complex.[11]

Recommendation: For a balance of efficiency, cost, and ease of use, Lithium Bromide (LiBr) in acetonitrile is an excellent starting point. It is known to effectively catalyze the ring-opening of epoxides by amines under mild conditions.[9]

Experimental Protocols

Protocol 1: Catalytic Synthesis using Lithium Bromide

This protocol describes a reliable method for the synthesis of 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- on a laboratory scale.

Materials:

  • Aniline (1.40 g, 15.0 mmol, 1.5 equiv)

  • Benzyl glycidyl ether (1.64 g, 10.0 mmol, 1.0 equiv)

  • Lithium Bromide (LiBr) (0.087 g, 1.0 mmol, 0.1 equiv)

  • Acetonitrile (20 mL)

  • Ethyl acetate (for extraction)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline, lithium bromide, and acetonitrile.

  • Begin stirring and heat the mixture to reflux (approx. 82°C).

  • Once refluxing, add the benzyl glycidyl ether dropwise over 15 minutes using a dropping funnel or syringe.

  • Maintain the reaction at reflux and monitor its progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Once the benzyl glycidyl ether is consumed, allow the reaction to cool to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess aniline, followed by saturated NaHCO₃ solution (1 x 25 mL), and finally brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can then be purified.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

Procedure:

  • TLC Analysis: Determine the optimal eluent system. Start with 4:1 Hexane:Ethyl Acetate. If the product Rf is too low, increase the polarity (e.g., 3:1, 2:1). If streaking is observed, add 0.5-1% triethylamine to the eluent mixture.

  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the chosen eluent system (starting with a less polar mixture, e.g., 9:1 Hexane:EtOAc).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Begin elution with the less polar solvent system, gradually increasing the polarity (gradient elution) based on your TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-.

References

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry. Available at: [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Research & Reviews: Journal of Chemistry. Available at: [Link]

  • Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. Available at: [Link]

  • Epoxide Reactions. (2022). BYJU'S. Available at: [Link]

  • Epoxide ring-opening reaction of various epoxides by aniline in the... (n.d.). ResearchGate. Available at: [Link]

  • Reactions of Epoxides: Ring-Opening. (n.d.). PennState. Available at: [Link]

  • Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. Available at: [Link]

  • Reactions of Epoxides: Ring-Opening. (2023). OpenStax. Available at: [Link]

  • One-pot synthesis of epoxides from benzyl alcohols and aldehydes. (2018). National Center for Biotechnology Information. Available at: [Link]

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2020). MDPI. Available at: [Link]

  • Synthesis of 2-phenylpropanol. (n.d.). PrepChem.com. Available at: [Link]

  • β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2020). ResearchGate. Available at: [Link]

  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. (2011). Scientific Research Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of 1-(phenylamino)-3-(phenylmethoxy)-2-propanol

Welcome to the Technical Support Center for the chiral separation of 1-(phenylamino)-3-(phenylmethoxy)-2-propanol (CAS: 150855-00-8). As a bulky -amino alcohol derivative structurally related to -adrenergic blockers, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral separation of 1-(phenylamino)-3-(phenylmethoxy)-2-propanol (CAS: 150855-00-8). As a bulky


-amino alcohol derivative structurally related to 

-adrenergic blockers, this molecule presents specific chromatographic challenges due to its secondary amine, secondary alcohol (chiral center), and dual aromatic rings.

This guide provides field-proven methodologies, theoretical grounding, and troubleshooting protocols to ensure robust enantiomeric resolution.

Molecular Profiling & Chiral Recognition Mechanisms

To develop a self-validating separation method, we must first understand the causality behind the analyte-stationary phase interactions. The chiral recognition of 1-(phenylamino)-3-(phenylmethoxy)-2-propanol relies on a "three-point interaction" model[1]:

  • Hydrogen Bonding: The secondary hydroxyl (-OH) and amine (-NH) groups of the analyte act as potent hydrogen bond donors/acceptors. These interact with the carbamate or benzoate linkages on polysaccharide-based Chiral Stationary Phases (CSPs) or the peptide pockets of macrocyclic antibiotics[2][3].

  • 
     Interactions:  The phenylamino and benzyloxy rings engage in 
    
    
    
    stacking with the aromatic rings of the chiral selector (e.g., the 3,5-dimethylphenyl groups of Chiralcel OD-H)[1].
  • Steric Hindrance: The bulky benzyloxy group dictates the spatial orientation of the molecule as it enters the chiral cavity, making helical polysaccharide phases highly effective for discrimination[2].

Validated Experimental Protocols

Below are two step-by-step methodologies engineered for high reproducibility.

Protocol A: Normal-Phase HPLC (Polysaccharide CSP)

This is the gold-standard workflow for lipophilic


-amino alcohols, leveraging helical inclusion and hydrogen bonding[2][4].
  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Self-Validating System Check:

    • Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene) to establish the system dead time (

      
      ).
      
    • Run a blank injection of the sample diluent to ensure no ghost peaks co-elute with the target enantiomers.

    • Calculate the separation factor (

      
      ); a successful system equilibration will yield 
      
      
      
      .
Protocol B: Polar Ionic Mode (Macrocyclic Glycopeptide CSP)

For samples with high polarity or those analyzed as hydrochloride salts, macrocyclic antibiotics offer superior ionic interactions[3].

  • Column: Teicoplanin-based CSP (e.g., Chirobiotic T, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol / Glacial Acetic Acid / Triethylamine (TEA) (100:0.1:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 20 °C (Lower temperatures enhance enthalpy-driven enantioselectivity in PIM)[1].

  • Detection: UV at 254 nm.

  • Self-Validating System Check: Monitor baseline noise and system pressure. PIM relies on strict acid/base ratios; the apparent pH (pH*) must be fully stabilized across the column bed before injection to prevent retention time drift.

Method Development Workflow

Workflow A 1-(phenylamino)-3-(phenylmethoxy)-2-propanol (Secondary Amine + Secondary Alcohol) B Primary Screening: Polysaccharide CSPs (e.g., OD-H, AD-H) A->B High Lipophilicity C Alternative Screening: Macrocyclic Glycopeptides (e.g., Teicoplanin) A->C High Polarity D Normal Phase (NP-HPLC) Hexane / IPA / DEA B->D E Polar Ionic Mode (PIM) MeOH / AcOH / TEA C->E F Peak Tailing Observed? D->F E->F G Increase DEA/TEA to 0.1% - 0.2% to block active silanols F->G Yes H Baseline Resolution (Rs > 1.5) F->H No G->H Optimized

Figure 1: Method development and troubleshooting workflow for beta-amino alcohol chiral separation.

Quantitative Data & Column Selection Matrix

CSP TypeExample ColumnOptimal Mobile PhaseDominant Chiral Recognition MechanismExpected Resolution (

)
Cellulose Carbamate Chiralcel OD-HHexane/IPA/DEA (80:20:0.1)H-bonding,

stacking, Helical inclusion
1.5 - 2.5
Amylose Carbamate Chiralpak AD-HHexane/EtOH/DEA (85:15:0.1)H-bonding,

stacking, Helical inclusion
1.2 - 2.0
Macrocyclic Antibiotic Chirobiotic TMeOH/AcOH/TEA (100:0.1:0.1)Electrostatic, Steric repulsion, H-bonding1.0 - 1.8
Immobilized Amylose Chiralpak IAMTBE/EtOH/DEA (90:10:0.1)H-bonding, Extended solvent compatibility1.5 - 2.2

Troubleshooting & FAQs

Q1: Why is the secondary amine peak tailing severely on my normal-phase chromatogram? A: Peak tailing in


-amino alcohols is almost exclusively caused by secondary electrostatic interactions between the basic secondary amine of the analyte and residual, unendcapped acidic silanols on the silica support of the CSP[1][2].
Resolution: Add 0.1% to 0.2% (v/v) of a basic modifier like Diethylamine (DEA) or Ethanolamine to the mobile phase. The modifier competitively binds to the silanols, masking them and restoring peak symmetry.

Q2: I have achieved partial separation (


) on Chiralcel OD-H, but I need baseline resolution. What is the next logical step? 
A:  Alter the steric bulk and hydrogen-bonding network of your mobile phase modifier. Switch the polar alcohol from Isopropanol (IPA) to Ethanol (EtOH) or Methanol (MeOH)[4]. Different alcohols incorporate themselves differently into the chiral grooves of the polysaccharide phase, fundamentally altering the steric environment and often drastically improving selectivity (

) for bulky aromatic compounds[1].

Q3: Can I transfer this method to Supercritical Fluid Chromatography (SFC) for higher throughput? A: Yes. SFC is highly advantageous for chiral separations of basic compounds[5]. You can use the exact same polysaccharide columns (e.g., Chiralcel OD-H or immobilized versions like Chiralpak IB/IC). Replace the hexane with supercritical


 and use Methanol containing 0.2% Isopropylamine (IPA) or DEA as the co-solvent. This will typically reduce your run time by 3x to 5x while maintaining or improving resolution due to the higher diffusivity of supercritical fluids[5].

Q4: My retention times are drifting continuously in Polar Ionic Mode (PIM). How do I stabilize the system? A: PIM relies on a delicate thermodynamic equilibrium of acid/base salts (e.g., Acetate/Triethylammonium) on the stationary phase[3][6]. If retention times are drifting, the column is not fully equilibrated. Resolution: Flush the column with at least 50 column volumes of the exact mobile phase. Ensure that the Acetic Acid and TEA are added volumetrically to the Methanol before mixing, rather than relying on pump proportioning valves, which can cause micro-fluctuations in the ionic strength.

References

1.[2] Aboul-Enein, H. Y. (1993). Applications of Cellulose-Based Chiral Stationary Phases in the Resolution of Some Beta-Adrenoceptor Antagonists. Journal of Liquid Chromatography. URL:[Link] 2.[3] MDPI. (2023). Enantioseparation of β-Blockers Using Silica-Immobilised Eremomycin Derivatives as Chiral Stationary Phases in HPLC. Molecules. URL:[Link] 3. Gagyi, L., et al. (2025). Enantioseparation of beta-blockers on teicoplanin chiral stationary phase using chiral chromatography. Orvosi Hetilap. URL:[Link] 4.[1] SciELO México. (2015). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Journal of the Mexican Chemical Society. URL:[Link] 5.[5] ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. URL:[Link] 6.[4] Oxford Academic. (2016). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. Journal of Chromatographic Science. URL:[Link] 7.[6] MDPI. (2022). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Batch-to-Batch Variability in the Synthesis of 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-

Introduction Welcome to the technical support guide for 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-, a key β-amino alcohol intermediate. This molecule, also known as 1-(benzyloxy)-3-(phenylamino)propan-2-ol, is crucia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-, a key β-amino alcohol intermediate. This molecule, also known as 1-(benzyloxy)-3-(phenylamino)propan-2-ol, is crucial in the synthesis of various research and pharmaceutical compounds. Achieving high purity and consistency from one batch to another is paramount for reliable downstream applications and regulatory compliance.[1][2][3] Uncontrolled impurities or physical property variations can negatively impact the safety, efficacy, and stability of the final product.[2][3][4]

This guide provides a structured, in-depth approach to troubleshooting and minimizing batch-to-batch variability. It is designed for researchers, scientists, and drug development professionals to diagnose potential issues in the synthesis, identify root causes, and implement robust control strategies.

Frequently Asked Questions (FAQs): Understanding Core Synthesis Principles

Q1: What is the most common synthetic route for this compound and its primary sources of variability?

The most prevalent and efficient synthesis involves the ring-opening of a benzyl glycidyl ether epoxide with aniline.[5][6] This reaction is typically catalyzed and forms the core of the 1,3-amino alcohol structure.

The primary sources of variability in this process are:

  • Raw Material Quality: Purity of aniline and benzyl glycidyl ether is critical. Impurities in starting materials can carry through or cause side reactions.

  • Reaction Conditions: Temperature control is vital. Excursions can lead to side-product formation.

  • Stoichiometry: The molar ratio of amine to epoxide can influence the impurity profile.

  • Work-up and Purification: Inconsistent crystallization or purification procedures can lead to variable purity and physical properties.

Q2: What are the most critical process parameters (CPPs) to monitor during the synthesis?

Based on the common synthetic route, the following CPPs must be tightly controlled:

Critical Process ParameterTarget Range/ValueRationale for Control
Reaction Temperature 25-60 °C (Solvent Dependent)Controls reaction rate and minimizes side reactions like dimerization or polymerization of the epoxide.
Reagent Addition Rate Slow, controlled additionPrevents temperature spikes (exotherms) and localized high concentrations of reagents, reducing impurity formation.
Stirring/Agitation Speed Sufficient to ensure homogeneityEnsures uniform heat distribution and reactant contact, preventing localized "hot spots" and side reactions.
Crystallization Cooling Rate 10-20 °C per hour (Typical)Controls crystal size and morphology, which impacts filtration, drying, and dissolution properties. A slow cool-down generally yields purer, more stable crystals.
Drying Temperature & Time < 50 °C under vacuumPrevents thermal degradation of the final product and ensures removal of residual solvents to within acceptable limits (ICH Q3C).[2]
Q3: What are the expected key impurities and their origins?

Understanding the potential impurities is the first step toward controlling them.[4][7]

Impurity NameStructureLikely Origin
Bis-adduct Impurity Aniline reacts with two molecules of the product.Caused by the secondary amine of the product reacting with another epoxide molecule. More likely if epoxide is in excess or at high temperatures.
Diol Impurity (3-benzyloxy-1,2-propanediol) Hydrolysis of the epoxide starting material.Presence of water in reactants or solvents.[8]
Unreacted Starting Materials Aniline, Benzyl glycidyl etherIncomplete reaction due to insufficient time, low temperature, or poor mixing.
Positional Isomer (2-(phenylamino)-3-(phenylmethoxy)-1-propanol) Nucleophilic attack at the more substituted carbon.Less common in base-catalyzed reactions but possible under certain acidic conditions. The SN2 mechanism favors attack at the less hindered carbon.[9][10]

Troubleshooting Guide: Diagnosing and Resolving Batch Deviations

This section addresses common problems encountered during synthesis. Follow the diagnostic workflows to identify and rectify the root causes of variability.

Problem 1: Low Reaction Yield

A significant drop in yield points to issues with reaction completion or product loss during work-up.

Diagnostic Workflow: Low Yield

Caption: Workflow to diagnose the root cause of low reaction yield.

Corrective Actions:

  • If Reaction is Incomplete:

    • Verify Raw Materials: Use analytical techniques like NMR or GC-MS to confirm the purity and identity of your aniline and benzyl glycidyl ether. Ensure accurate molar calculations.

    • Optimize Conditions: Consider increasing the reaction time or modestly increasing the temperature (e.g., from 30°C to 45°C). Monitor for impurity formation at higher temperatures.

  • If Reaction is Complete (Product Loss During Work-up):

    • Check Extraction pH: The product is a basic amine. Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to prevent the protonated amine from partitioning into the aqueous phase.

    • Analyze Waste Streams: Take a sample of the aqueous layer after extraction, acidify it, and re-extract with an organic solvent. Analyze the extract by TLC or HPLC to see if the product was lost.

Problem 2: High Impurity Levels (Out-of-Specification)

The presence of impurities above the accepted threshold (typically >0.10% for unknown impurities in pharma) is a critical issue that must be resolved.[1][4]

Troubleshooting Impurities: A Logic Flow

High_Impurity_Workflow Start High Impurity by HPLC Identify Identify Impurity (LC-MS, NMR) Start->Identify Known_Imp Known Impurity? Identify->Known_Imp Bis_Adduct Bis-adduct Known_Imp->Bis_Adduct Yes Diol Diol Known_Imp->Diol Unreacted_SM Starting Material Known_Imp->Unreacted_SM Unknown_Imp Unknown Impurity Known_Imp->Unknown_Imp No Sol_Stoich Solution: Adjust Stoichiometry (slight excess of aniline) Bis_Adduct->Sol_Stoich Sol_Dry Solution: Use Anhydrous Solvents/Reagents Diol->Sol_Dry Sol_React Solution: Increase Reaction Time/Temp Unreacted_SM->Sol_React Sol_Investigate Solution: Investigate Degradation Pathway (Stress Studies) Unknown_Imp->Sol_Investigate

Caption: Decision tree for identifying and mitigating specific impurities.

Mitigation Strategies:

  • For Bis-adduct Impurity: This impurity arises from the product (a secondary amine) reacting with another molecule of the epoxide.

    • Protocol: Use a slight excess of aniline (e.g., 1.05 to 1.1 equivalents) relative to the benzyl glycidyl ether. This ensures the epoxide is consumed primarily by the more reactive primary amine. Maintain strict temperature control to avoid favoring the secondary reaction.

  • For Diol Impurity: This results from the hydrolysis of the epoxide.

    • Protocol: Ensure all solvents are anhydrous and that starting materials have a low water content. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.

  • For Unreacted Starting Materials:

    • Protocol: Confirm reaction completion using an appropriate in-process control (IPC) like HPLC or TLC before beginning the work-up. If the reaction has stalled, a modest increase in temperature or an extended reaction time may be required.

Problem 3: Inconsistent Physical Properties (Color, Crystal Form)

Variations in physical properties can affect downstream processing, formulation, and product stability.

  • Issue: Color Variation (e.g., pink or yellow batches)

    • Cause: Often due to the oxidation of aniline or aniline-containing impurities.

    • Corrective Action:

      • Use high-purity, recently distilled aniline.

      • Perform the reaction and work-up under an inert atmosphere.

      • Consider treating the crude product solution with activated charcoal before crystallization to remove color bodies.

  • Issue: Inconsistent Crystal Form (Polymorphism)

    • Cause: Different crystallization conditions (solvent, temperature, cooling rate) can lead to the formation of different crystal polymorphs, which have different physical properties.

    • Corrective Action:

      • Define a Strict Crystallization Protocol: Standardize the solvent system, concentration, dissolution temperature, cooling profile, and agitation rate.

      • Characterize Batches: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the polymorphic form of each batch and ensure consistency.

Key Experimental Protocols

Protocol 1: Representative Synthesis of 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-
  • Setup: To a clean, dry, jacketed reactor under a nitrogen atmosphere, charge anhydrous toluene (10 volumes relative to the limiting reagent).

  • Reagent Charge: Charge aniline (1.05 eq). Begin stirring and heat the solution to 40°C.

  • Addition: Add benzyl glycidyl ether (1.0 eq) dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 45°C.

  • Reaction: Stir the mixture at 40-45°C for 8-12 hours.

  • In-Process Control (IPC): Withdraw a sample and analyze by HPLC to ensure the starting epoxide is <1.0% remaining.

  • Work-up: Cool the reaction to room temperature. Wash the organic phase sequentially with 1M NaOH solution (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Crystallization: Concentrate the organic layer under reduced pressure to approximately 3 volumes. Add n-heptane (6 volumes) slowly as an anti-solvent. Cool the resulting slurry to 0-5°C over 4 hours and hold for at least 2 hours.

  • Isolation: Filter the solid product, wash with cold heptane, and dry in a vacuum oven at 45°C until a constant weight is achieved.

Protocol 2: HPLC Method for Purity and Impurity Profiling

This method provides a baseline for monitoring reaction progress and final product purity.[11][12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.

References

  • Veeprho. (2020). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Available at: [Link]

  • PharmaGuru. (2025). How To Control Impurities In Pharmaceuticals. Available at: [Link]

  • Arciniega, A. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Available at: [Link]

  • Technobis. (2023). Pharmaceutical Impurities | Detection, Control & Prevention. Available at: [Link]

  • Jiang, B., et al. (2018). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Adrenergic Receptor Cross-Reactivity: A Framework for "2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-"

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities with adrenergic receptors. As "2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-" is a novel compound without publ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities with adrenergic receptors. As "2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-" is a novel compound without publicly available pharmacological data, this document establishes the necessary experimental workflows and comparative data points required for its characterization. To illustrate these principles, we will utilize Propranolol, a well-characterized, non-selective beta-adrenergic antagonist, as a reference compound.[1][2][3] The methodologies and comparative data presented herein will serve as a robust blueprint for researchers, scientists, and drug development professionals investigating the adrenergic activity of new phenylamino-propanol derivatives.

The structure of "2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-" suggests a potential interaction with adrenergic receptors due to its aryloxypropanolamine-like scaffold, a common feature in many beta-blockers.[4][5][6][7] Understanding the full adrenergic receptor cross-reactivity profile is critical, as off-target effects can lead to unforeseen side effects or reveal novel therapeutic applications. Adrenergic receptors, which are G-protein coupled receptors (GPCRs), are classified into two main families, α and β, each with several subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).[8] These receptors mediate the physiological effects of the catecholamines epinephrine and norepinephrine, regulating a vast array of processes from cardiovascular function to metabolic control.[8][9]

Part 1: Assessing Binding Affinity via Radioligand Competition Assays

The initial step in characterizing a new compound is to determine its binding affinity (Ki) for each adrenergic receptor subtype. This is typically achieved through competitive radioligand binding assays.[10][11][12] The principle of this assay is to measure the ability of the unlabeled test compound (e.g., "2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-") to displace a specific, high-affinity radioligand from the receptor.

Experimental Rationale

The choice of radioligand is critical for accurately probing the specific receptor subtype. For instance, [3H]-Prazosin is commonly used for α1 receptors, [3H]-Yohimbine or [3H]-Rauwolscine for α2 receptors, and [125I]-Iodocyanopindolol or [3H]-Dihydroalprenolol for β receptors.[11][13] The experiment is conducted using cell membranes prepared from tissues or cell lines that express the target receptor.[10][14] By incubating the membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound, an inhibition curve is generated, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand itself.

Workflow: Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay.

Comparative Binding Affinity Data

The following table presents the binding affinities (Ki in nM) of standard adrenergic ligands across various receptor subtypes. Data for "2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-" would be populated in the first row upon experimental determination.

Compoundα1Aα1Bα1Dα2Aα2Bα2Cβ1β2β3
"2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-" TBDTBDTBDTBDTBDTBDTBDTBDTBD
Propranolol~250[15]~320[15]~4001800250015001.8[2]0.8[2]~500
Prazosin0.2[16]0.5[16]1.0[17]>1000>1000>1000>1000>1000>1000
Yohimbine~200~300~2503.010.00.7>1000>1000>1000
Isoproterenol~800~1200~1000~2500~3000~200015[18][19]25[18]50
Atenolol>10000>10000>10000>10000>10000>10000220[20][21]10230[20]77600[20]

Note: Ki values are approximate and can vary based on experimental conditions and tissue source. TBD = To Be Determined.

Part 2: Determining Functional Activity via cAMP Assays

Binding to a receptor does not necessarily translate to a functional response. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Functional assays are therefore essential to determine the nature and potency of the interaction.[22][23]

Experimental Rationale

Adrenergic receptors signal through distinct G-proteins. β-adrenergic receptors and some α-receptors are coupled to Gs, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[24][25] Conversely, α2-adrenergic receptors are typically coupled to Gi, which inhibits adenylyl cyclase and reduces cAMP levels.[26] By measuring changes in intracellular cAMP, we can determine if a compound is an agonist or antagonist at these receptors.[27][28]

For Gs-coupled receptors, an agonist will increase cAMP, while an antagonist will block the cAMP increase induced by a known agonist. For Gi-coupled receptors, an agonist will decrease forskolin-stimulated cAMP levels, and an antagonist will block this decrease.

Adrenergic Receptor Signaling Pathways

G_protein_signaling cluster_beta β-Adrenergic Receptor (β-AR) cluster_alpha2 α2-Adrenergic Receptor (α2-AR) Agonist_beta Agonist (e.g., Isoproterenol) Beta_AR β-AR Agonist_beta->Beta_AR Gs Gs Beta_AR->Gs activates AC_beta Adenylyl Cyclase Gs->AC_beta activates cAMP_beta ↑ cAMP AC_beta->cAMP_beta ATP to cAMP PKA PKA Activation cAMP_beta->PKA Response_beta Physiological Response (e.g., Increased Heart Rate) PKA->Response_beta Agonist_alpha2 Agonist (e.g., Clonidine) Alpha2_AR α2-AR Agonist_alpha2->Alpha2_AR Gi Gi Alpha2_AR->Gi activates AC_alpha2 Adenylyl Cyclase Gi->AC_alpha2 inhibits cAMP_alpha2 ↓ cAMP AC_alpha2->cAMP_alpha2 Response_alpha2 Physiological Response (e.g., Inhibition of Neurotransmitter Release) cAMP_alpha2->Response_alpha2

Caption: Canonical Gs and Gi signaling pathways for adrenergic receptors.

Comparative Functional Activity Data

This table shows the functional activity (EC50 for agonists, IC50 for antagonists in nM) of reference compounds. The mode of action (agonist/antagonist) is also indicated.

CompoundReceptorMode of ActionPotency (EC50/IC50, nM)
"2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-" AllTBDTBD
Propranololβ1, β2Antagonist~1-10 (IC50)[2]
Isoproterenolβ1, β2, β3Agonist~5-50 (EC50)[18]
Prazosinα1Antagonist~0.1-1 (IC50)[16]
Yohimbineα2Antagonist~1-20 (IC50)[29]
Atenololβ1Antagonist~50-200 (IC50)[21][30]

Note: Potency values are approximate and can vary based on the specific assay and cell system used. TBD = To Be Determined.

Part 3: Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed protocols are essential.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of "2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-" for adrenergic receptor subtypes.

Materials:

  • Cell membranes from a source expressing the target receptor (e.g., rat heart for β1, CHO cells transfected with a specific human receptor subtype).[11]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.[11]

  • Radioligand (e.g., [125I]-Iodocyanopindolol for β-receptors).[11]

  • Test Compound: "2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-" at various concentrations.

  • Non-specific binding control: A high concentration of a non-selective antagonist (e.g., 10 µM Propranolol).[10]

  • 96-well plates, glass fiber filters, and a cell harvester.[14]

  • Scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and isolate the membrane fraction by differential centrifugation.[10][11] Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add in order: 50 µL of assay buffer (for total binding) or non-specific control, 50 µL of test compound dilution, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of diluted cell membranes (e.g., 20-50 µg protein).[14]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 37°C to allow the binding to reach equilibrium.[11]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.[10]

  • Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.[11]

  • Counting: Place filters in vials with scintillation fluid (for 3H) or in tubes for a gamma counter (for 125I) and quantify radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Fit the curve using non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay (for Gs- and Gi-coupled receptors)

Objective: To determine the functional effect (agonism or antagonism) of "2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-" on adrenergic receptors.

Materials:

  • Whole cells expressing the target receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium (e.g., DMEM).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Agonist (e.g., Isoproterenol for β-receptors).

  • Test Compound: "2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-".

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[22][23][28]

Procedure:

  • Cell Culture: Plate cells in 96-well or 384-well plates and grow to ~90% confluency.

  • Agonist Mode: a. Replace the medium with Stimulation Buffer. b. Add varying concentrations of the test compound. c. Incubate for 15-30 minutes at 37°C. d. Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions. e. An increase in cAMP (for Gs) or a decrease in basal cAMP (for Gi) indicates agonist activity.

  • Antagonist Mode: a. Pre-incubate the cells with varying concentrations of the test compound for 15-20 minutes. b. Add a fixed concentration of a known agonist (typically its EC80 concentration). For Gi assays, also add forskolin to stimulate cAMP production. c. Incubate for an additional 15-30 minutes at 37°C. d. Lyse the cells and measure intracellular cAMP. e. A reduction in the agonist-induced cAMP response indicates antagonist activity.

  • Data Analysis: Plot the cAMP response against the log concentration of the test compound. For agonist mode, determine the EC50 (potency) and Emax (efficacy). For antagonist mode, determine the IC50.

Conclusion

The provided framework outlines a systematic and rigorous approach to characterizing the adrenergic receptor cross-reactivity of a novel compound like "2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-". By employing standardized radioligand binding and functional cAMP assays, and comparing the resulting data to well-characterized reference compounds, researchers can build a comprehensive pharmacological profile. This profile is indispensable for predicting in vivo effects, understanding potential therapeutic benefits, and identifying possible off-target liabilities in the drug development process. The true adrenergic signature of "2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-" awaits the execution of these fundamental experiments.

References

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC. (2024, January 1).
  • Propranolol - Wikipedia. Wikipedia. [Link]

  • What is the mechanism of action of Propranolol (beta blocker)? - Dr.Oracle. (2025, February 17). Dr.Oracle. [Link]

  • α-Adrenergic Signaling | GeneGlobe. QIAGEN GeneGlobe. [Link]

  • Signaling pathways used by adrenergic receptors. Gs could activate... - ResearchGate. ResearchGate. [Link]

  • Alpha 2-adrenergic binding and action in human adipocytes. Comparison between binding to plasma membrane preparations and to intact adipocytes. PubMed. [Link]

  • Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. PubMed. [Link]

  • adrenergic receptor signaling pathway Gene Ontology Term (GO:0071875). AmiGO 2. [Link]

  • Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension. [Link]

  • High-affinity binding of agonists to beta-adrenergic receptors on intact cells - PMC. National Institutes of Health. [Link]

  • Role of adrenergic receptor signalling in neuroimmune communication - PMC. National Institutes of Health. [Link]

  • Mechanism-based pharmacodynamic modeling of S(-)-atenolol: estimation of in vivo affinity for the beta1-adrenoceptor with an agonist-antagonist interaction model. PubMed. [Link]

  • The binding mode of yohimbine with AR α2A. - ResearchGate. ResearchGate. [Link]

  • and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man. PubMed. [Link]

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  • Tethered Yohimbine Analogs as Selective Human alpha2C-adrenergic Receptor Ligands. Journal of Pharmacology and Experimental Therapeutics. [Link]

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  • Specific binding of [3H]prazosin to myocardial cells isolated from adult rats. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)-

The following Technical Handling Guide is structured to provide immediate, actionable safety protocols for 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- (CAS: 16112-55-3).[1][2][3] As a Senior Application Scientist, I h...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Handling Guide is structured to provide immediate, actionable safety protocols for 2-Propanol, 1-(phenylamino)-3-(phenylmethoxy)- (CAS: 16112-55-3).[1][2][3]

As a Senior Application Scientist, I have synthesized the safety profile based on its functional moieties: it contains an aniline core (N-phenyl) and a glycol ether linkage.[2][3] This structural combination necessitates a safety protocol that addresses both skin sensitization/absorption risks (typical of anilines) and solvent-like permeation properties (typical of ethers).[2][3]

[1][2][3]

CAS Registry Number: 16112-55-3 Synonyms: 1-Anilino-3-phenoxy-2-propanol; N-(3-Phenoxy-2-hydroxypropyl)aniline Molecular Formula: C₁₅H₁₇NO₂[1][2][3]

Risk Assessment & Functional Hazard Analysis

Expert Insight: Specific toxicological data for this exact intermediate is often sparse in public databases. Therefore, we apply Structure-Activity Relationship (SAR) logic.[2][3] We treat this compound as a Class II High-Hazard Organic due to the N-alkylaniline moiety, which implies a risk of methemoglobinemia (if absorbed) and skin sensitization, combined with a lipophilic ether tail that facilitates dermal penetration.[1][2][3]

Quantitative Hazard Summary
ParameterClassification (Derived)Critical Thresholds
Primary Hazard Skin/Eye Irritant (Cat 2A/2B)Avoid all direct contact.[1][2][3]
Secondary Hazard Acute Toxicity (Oral/Dermal)Treat as Toxic (Category 3/4).[3]
Sensitization Skin Sensitizer (Cat 1)Zero-tolerance for skin exposure.[2][3]
Physical State Solid (low melting) or Viscous OilMelting Point approx. 50–60°C (estimated).[3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. The "Standard Lab" kit is insufficient due to the potential for rapid dermal absorption.

PPE Specification Table
ComponentRequirementScientific Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (High-Dex, 5-8 mil) or NeoprenePermeation Resistance: Aniline derivatives can permeate thin nitrile.[1][2][3] The "glycol ether" structural motif acts as a permeation enhancer. Double gloving provides a "breakthrough" buffer.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Splash Guard: Safety glasses with side shields are inadequate for liquid handling of amines, which can cause severe corneal opacity and irreversible damage.[3]
Respiratory Fume Hood (Primary) Respirator (Secondary): Half-face w/ OV/P100 cartridgesInhalation Control: Use a respirator only if working outside a hood (e.g., spill cleanup).[1][2][3] The P100 filter handles particulates (if solid); Organic Vapor (OV) handles amine vapors.[3]
Body Defense Lab Coat (Poly/Cotton) + Apron Chemical-resistant apron (Tyvek/PVC)Splash Defense: Cotton absorbs liquids, keeping them against the skin.[1][2][3] An impervious apron prevents the "wicking" effect of toxic oils.

Operational Workflow: Safe Handling Protocol

Diagram 1: Decision Logic for Handling & PPE

Caption: Logical flow for determining PPE requirements based on the physical state and operation type.

PPE_Decision_Matrix Start Start: Handling CAS 16112-55-3 State_Check Check Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Is Solid Liquid Liquid / Oil / Solution State_Check->Liquid Is Liquid Weighing Weighing Operation Solid->Weighing Heating Heating / Synthesis? Liquid->Heating Solid_PPE PPE: Double Nitrile + N95 Mask (if open bench) or Fume Hood Weighing->Solid_PPE Yes_Heat Yes: High Vapor Risk Heating->Yes_Heat > 40°C No_Heat No: Ambient Transfer Heating->No_Heat RT Liquid_PPE_High PPE: Neoprene Gloves + Splash Goggles + Fume Hood (Sash <18") Yes_Heat->Liquid_PPE_High Liquid_PPE_Std PPE: Double Nitrile + Goggles + Fume Hood No_Heat->Liquid_PPE_Std

[1][2]

Step-by-Step Protocol

Step 1: Engineering Controls Setup

  • Verify Fume Hood velocity is between 80–100 fpm (face velocity).[3]

  • Clear the hood deck of unnecessary clutter to prevent turbulence.

  • Place a disposable absorbent pad (benchkote) in the working area to capture micro-droplets.

Step 2: Weighing and Transfer

  • If Solid: Use an anti-static weighing boat. Avoid using metal spatulas if the compound is sticky/oily; use disposable polypropylene spatulas to prevent cross-contamination.

  • If Liquid: Do not pour freely. Use a positive-displacement pipette or a glass syringe.[2][3] The viscosity of this compound (due to hydrogen bonding) makes free-pouring prone to dripping.[2][3]

Step 3: Solubilization & Reaction

  • Solvent Choice: This compound is lipophilic. Dissolve in DCM, Ethyl Acetate, or DMSO.

  • Reaction Monitoring: When heating, ensure a reflux condenser is fitted before applying heat. Aniline derivatives can oxidize rapidly; consider an inert atmosphere (Nitrogen/Argon) not just for chemistry, but to prevent the formation of toxic oxidation byproducts (azobenzenes).

Step 4: Decontamination [1][2][3]

  • Wipe all exterior surfaces of flasks/vials with a Kimwipe soaked in ethanol before removing them from the hood.

  • Dispose of gloves immediately after the procedure; do not touch door handles or keyboards.

Emergency Response & Disposal

Diagram 2: Spill Response Algorithm

Caption: Immediate response workflow for accidental release, prioritizing containment and personnel safety.

Spill_Response Accident Spill Detected Assess Assess Volume Accident->Assess Minor Minor (< 10mL/5g) Assess->Minor Manageable Major Major (> 10mL/5g) Assess->Major High Risk Contain Containment: Apply Vermiculite/Sand (Do NOT use paper towels) Minor->Contain Evacuate Evacuate Lab Call EHS Major->Evacuate Neutralize Clean Up: Scoop into HazWaste Wash area w/ Soap & Water Contain->Neutralize

[1][2][3]

Disposal Protocols
  • Waste Categorization: Classify as "Hazardous Organic Waste - Toxic/Irritant." Do not mix with oxidizers (e.g., nitric acid waste) due to the amine functionality (exothermic reaction risk).[3]

  • Container: High-density polyethylene (HDPE) or Glass.[3]

  • Labeling: Must explicitly state "Contains Aniline Derivative."

References

  • National Institute of Standards and Technology (NIST). (2023). 2-Propanol, 1-phenoxy-3-(phenylamino)- Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.

  • PubChem. (2025). Compound Summary: 3-(Phenylamino)propan-1-ol (Structural Analog Safety Data). National Center for Biotechnology Information. [1][2][3]

  • Centers for Disease Control and Prevention (CDC). (2024). NIOSH Pocket Guide to Chemical Hazards: Aniline. (Used for functional group hazard extrapolation).

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet for 1-Phenoxy-2-propanol (Structural Analog).

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